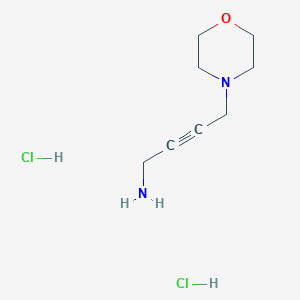
(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride
Übersicht
Beschreibung
“(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride” is a chemical compound with the CAS Number: 1197238-82-6 . It has a molecular weight of 227.13 g/mol . The IUPAC name for this compound is 4- (4-morpholinyl)-2-butyn-1-amine dihydrochloride . The compound is in solid form .
Physical And Chemical Properties Analysis
“(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride” is a solid compound . Its molecular weight is 227.13 g/mol . More detailed physical and chemical properties might be available in specialized chemical databases.
Wissenschaftliche Forschungsanwendungen
Complex Formation Studies
- Complex Formation with Carbon Tetrachloride : Research by Khrustalev et al. (1998) explored the complex formation between 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal and carbon tetrachloride. They discovered that in the crystal phase, a stable complex is formed with an intermolecular contact between the oxygen atom of the nitro group and a chlorine atom of CCl4. This associate is characterized as having van der Waals character (Khrustalev et al., 1998).
Synthesis and Biological Activities
- Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) conducted a study on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, which included morpholine as a component. They found that these compounds showed good to moderate activities against certain microorganisms (Bektaş et al., 2007).
Morpholine Derivative Synthesis and Characterization
- DNA-PK Inhibitors : Cano et al. (2010) researched DNA-dependent protein kinase (DNA-PK) inhibitors, synthesizing compounds that included morpholine derivatives. They noted potent DNA-PK inhibitory activity across the compound series, with some showing promising activity in potentiating ionizing radiation-induced cytotoxicity in vitro (Cano et al., 2010).
Pharmaceutical Applications
- Potential for Drug Synthesis : Kumar Rupak et al. (2016) emphasized the importance of morpholine and its derivatives in pharmaceutical research. They highlighted the chemical manipulations of morpholine-based molecules for developing therapeutic candidates to address a range of medical ailments, noting its feasible physicochemical properties and low cost (Kumar Rupak et al., 2016).
Chemical Stability and Degradation Studies
- Thermal Degradation Kinetics : Mazari et al. (2020) investigated the thermal degradation kinetics of morpholine, an important factor for its use in carbon dioxide capture processes. They found that morpholine demonstrated higher stability up to 150°C, but higher degradation rates at temperatures above 175°C (Mazari et al., 2020).
Flame Chemistry Studies
- Combustion Chemistry of Morpholine : Lucassen et al. (2009) studied the combustion chemistry of morpholine in a laminar premixed low-pressure flame. Their research provided insights into the stable and radical intermediates and products of morpholine's combustion process, relevant to understanding pollutant emissions (Lucassen et al., 2009).
Spectral Characterization
- Spectral Characterization of Copper(I) Complexes : Dehghanpour et al. (2008) synthesized and characterized copper(I) complexes involving morpholin-4-yl-pyridin-2-ylmethylene-amine. They conducted spectral characterization, providing insights into the redox properties of these complexes (Dehghanpour et al., 2008).
Eigenschaften
IUPAC Name |
4-morpholin-4-ylbut-2-yn-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c9-3-1-2-4-10-5-7-11-8-6-10;;/h3-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPZRLAXENJPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



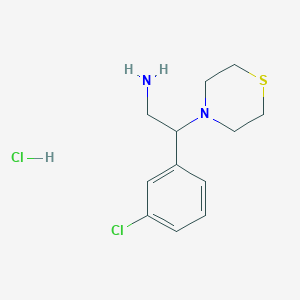
![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)

![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419701.png)
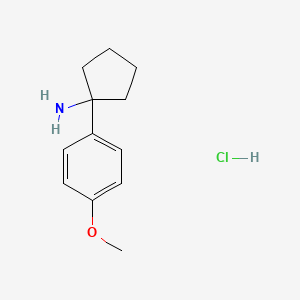
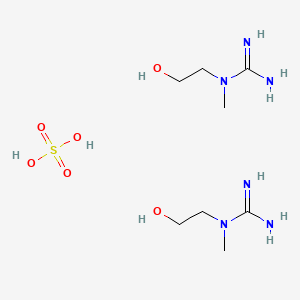
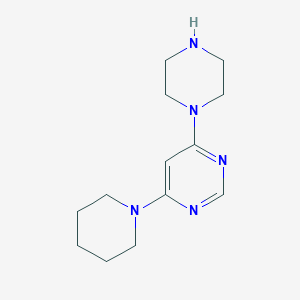

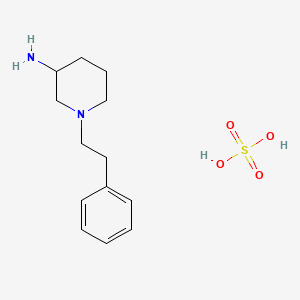
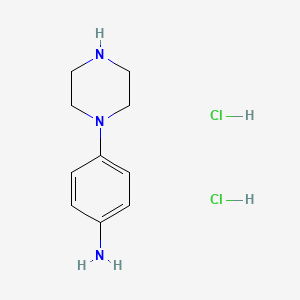
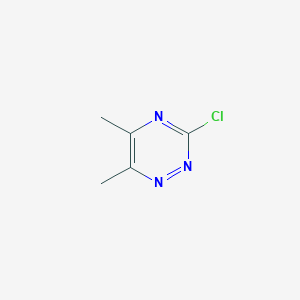

![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)
